
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen (TMPI) is a synthetic compound developed in the early 2000s that has been used in a variety of scientific research applications. It is a derivative of the indazole family of compounds and is structurally similar to indazole-3-carboxamide (ICA). TMPI has been used as a tool to study the biochemical and physiological effects of indazole compounds and has been found to have a variety of applications in the laboratory.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen is not fully understood. However, it is thought that the compound binds to a variety of cellular proteins, including G-protein coupled receptors (GPCRs). These receptors are involved in the regulation of a variety of physiological processes, including neurotransmission, hormone secretion, and cell growth. It is also thought that 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen can modulate the activity of certain enzymes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have anti-cancer, anti-diabetic, and anti-obesity properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and the reaction can be carried out at room temperature. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has been found to have a variety of beneficial biochemical and physiological effects.
However, there are also a number of limitations to the use of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen in laboratory experiments. It is not soluble in water, and thus must be dissolved in a solvent such as dichloromethane. Additionally, it is not always possible to achieve a high yield when synthesizing 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen, and the reaction can be slow. Furthermore, 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen can be degraded by light and heat, and thus must be stored in a cool, dark place.
Direcciones Futuras
The potential future directions for the use of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen in scientific research include further investigation of its mechanism of action, as well as further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen in the treatment of various diseases and disorders, such as cancer and diabetes. Furthermore, further research could be conducted to explore the potential of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen as a drug delivery system. Finally, further research could be conducted to explore the potential of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen as a tool for the study of various environmental factors, such as air pollution and climate change.
Métodos De Síntesis
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen is synthesized through a two-step process that involves both a Grignard reaction and a cyclization reaction. In the Grignard reaction, a Grignard reagent is reacted with a 3-methylindazole to produce 3-methyl-6-methyl-7-phenyl-indazole. This product is then cyclized to form 1,2,3,5-tetrahydro-6-methyl-7-phenyl-s-indacen (1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen). The cyclization reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is typically conducted in a solvent such as dichloromethane. The reaction is generally carried out at room temperature, although higher temperatures can be used to speed up the reaction.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of indazole compounds, as well as to investigate the effects of indazole-3-carboxamide (ICA). 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen has also been used to study the effects of different types of drugs on the human body, as well as to investigate the effects of different environmental factors on the human body. Additionally, 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen has been used to study the effects of various types of cancer cells, as well as to investigate the effects of various types of viruses on the human body.
Propiedades
IUPAC Name |
2-methyl-1-phenyl-1,2,3,5,6,7-hexahydro-s-indacene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14/h2-4,6-7,11-13,19H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMYJUWLLOMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1C3=CC=CC=C3)C=C4CCCC4=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

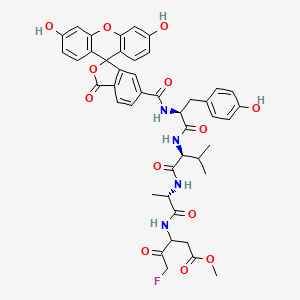

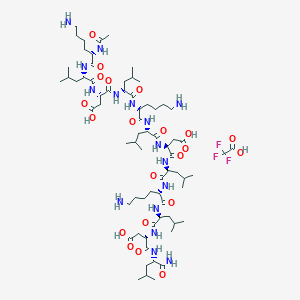




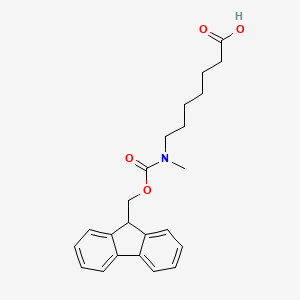
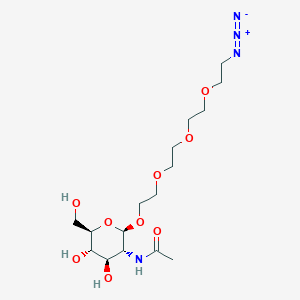

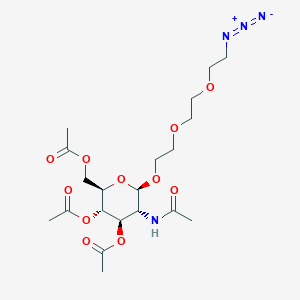
![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)